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molecular formula C15H19N3O2 B8690676 ethyl 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)-2-methylpropanoate

ethyl 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)-2-methylpropanoate

Cat. No. B8690676
M. Wt: 273.33 g/mol
InChI Key: LRJAIWZETXCJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188113B2

Procedure details

Cone. H2SO4 (0.5 mL) was added to a solution of 2-(5-amino-1-phenyl-1 H-pyrazol-3-yl)-2-methylpropanoic acid (0.7 g, 28.5 mmol) in EtOH (10 mL) and the reaction was heated at 45° C. for 2 h. The reaction solution was neutralized with aq NaHCO3 and then extracted with EtOAc (3×20 mL). The combined extracts were washed with aq NaHCO3 solution, dried (Na2SO4), and concentrated in vacuo to give ethyl 2-(5-amino-1-phenyl-1 H-pyrazol-3-yl)-2-methylpropanoate (710 mg, 91% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.62 (d, δ 7.6 Hz, 2 H), 7.52 (t, J=7.6 Hz, 2 H), 7.35 (t, J=7.6 Hz, 1 H), 5.47 (s, 1 H), 5.35 (br s, 2 H), 4.12 (q, J= 7.2 Hz, 2 H), 1.50 (s, 6 H), 1.22 (t, J=7.2 Hz, 3 H); MS (ESI) m/z: 274.1(M+H+).
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
2-(5-amino-1-phenyl-1 H-pyrazol-3-yl)-2-methylpropanoic acid
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[NH2:6][C:7]1[N:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:10]=[C:9]([C:18]([CH3:23])([CH3:22])[C:19]([OH:21])=[O:20])[CH:8]=1.C([O-])(O)=O.[Na+].[CH3:29][CH2:30]O>>[NH2:6][C:7]1[N:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:10]=[C:9]([C:18]([CH3:23])([CH3:22])[C:19]([O:21][CH2:29][CH3:30])=[O:20])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
2-(5-amino-1-phenyl-1 H-pyrazol-3-yl)-2-methylpropanoic acid
Quantity
0.7 g
Type
reactant
Smiles
NC1=CC(=NN1C1=CC=CC=C1)C(C(=O)O)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The combined extracts were washed with aq NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C1=CC=CC=C1)C(C(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 710 mg
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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